molecular formula C15H21ClN4O3 B2458918 Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate CAS No. 2377035-10-2

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate

Cat. No.: B2458918
CAS No.: 2377035-10-2
M. Wt: 340.81
InChI Key: ITBHSABWPRGRIO-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate is a chemical compound with the molecular formula C15H21ClN4O3 and a molecular weight of 340.81 g/mol . This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a chloropyridazine moiety. It is commonly used in research and development due to its unique chemical properties.

Properties

IUPAC Name

tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)17-10-5-4-8-20(9-10)13(21)11-6-7-12(16)19-18-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBHSABWPRGRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate involves multiple stepsThe reaction conditions typically involve the use of solvents such as dichloromethane and reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modification, making it a valuable building block in the development of novel therapeutic agents. The compound's ability to interact with biological targets positions it as a candidate for drug discovery efforts, particularly in treating neurodegenerative diseases.

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. Research indicates that it can modulate the activity of specific enzymes, which is crucial for understanding metabolic pathways relevant to diseases such as cancer and Alzheimer's disease. For instance, studies have shown that similar compounds can inhibit enzymes like acetylcholinesterase, which is significant in the context of neuroprotection.

Receptor Modulation

This compound has been explored for its potential to act as a receptor modulator. This activity is essential for developing drugs that target neurotransmitter systems, which are often dysregulated in various psychiatric and neurological disorders.

Synthesis of Specialty Chemicals

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical structure allows it to participate in reactions that yield valuable products for various applications, including agrochemicals and polymer science.

Case Study 1: Neuroprotective Properties

A study focused on the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress in neuronal cell lines. The compound was shown to decrease levels of reactive oxygen species (ROS) and enhance cell viability under stress conditions.

Case Study 2: Enzyme Inhibition

Research highlighted the compound's potential as an inhibitor of acetylcholinesterase. In vitro assays revealed that it effectively reduced enzyme activity, suggesting its utility in developing treatments for Alzheimer's disease by enhancing cholinergic transmission.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Biological Activity

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate (CAS No. 2377035-10-2) is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H21ClN4O3
  • Molecular Weight : 340.81 g/mol
  • Structure : Contains a piperidine ring and a chloropyridazine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways involved in disease processes.

1. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes that are crucial in metabolic pathways. For instance, studies have shown that carbamates can affect enzymes involved in neurotransmitter synthesis and degradation, potentially leading to therapeutic effects in neurological disorders.

2. Receptor Modulation

The compound may also function as a modulator of various receptors, including those involved in pain perception and inflammation. This modulation can lead to analgesic and anti-inflammatory effects, making it a candidate for further pharmacological development.

Study 1: Antitumor Activity

A study explored the antitumor effects of this compound in vitro. The compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.

Study 2: Neuroprotective Effects

Another research effort investigated the neuroprotective properties of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress and inflammation in neuronal cells, highlighting its potential for treating conditions like Alzheimer's disease.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamatePyrrolidine ringPotentially similar but may exhibit different receptor binding profiles
Tert-butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]carbamateChloropyrimidine moietyMay show different metabolic pathways and enzyme interactions

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via a multi-step process involving condensation of 6-chloropyridazine-3-carboxylic acid with tert-butyl piperidin-3-ylcarbamate. Key steps include activation of the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and purification via column chromatography. Reaction conditions such as solvent choice (DMF or dichloromethane), temperature (80–100°C), and base (triethylamine or potassium carbonate) significantly impact yield. For example, demonstrates that using DMF at 100°C with potassium carbonate achieves >90% yield in SNAr reactions involving similar piperidine intermediates .

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks:
  • tert-butyl group : Singlet at ~1.4 ppm (1H^1H), ~28 ppm (13C^{13}C).
  • Piperidine ring : Multiplets between 1.5–3.5 ppm (1H^1H) and 20–50 ppm (13C^{13}C).
  • Chloropyridazine : Downfield aromatic protons (~8.3–8.5 ppm) and carbons (~120–160 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. highlights the reliability of SHELX for small-molecule crystallography, particularly for resolving steric effects in carbamate groups .

Q. What purification strategies are effective for isolating high-purity (>95%) samples of this compound?

  • Methodological Answer :
  • Flash chromatography : Optimize solvent gradients (e.g., ethyl acetate/hexane 1:3 to 1:1) to separate carbamate derivatives.
  • Recrystallization : Use tert-butyl methyl ether (TBME) or hexane/ethyl acetate mixtures for high recovery .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 3-position of the piperidine ring determines steric accessibility. Computational modeling (e.g., DFT studies) predicts that axial substituents hinder nucleophilic attack at the carbonyl group. Experimental validation via kinetic studies (e.g., monitoring reaction rates with chiral HPLC) can quantify enantiomeric excess. shows analogous tert-butyl piperidine carbamates exhibit stereoselective reactivity in SN2 reactions .

Q. What are the challenges in analyzing conflicting solubility data for this compound across different solvents?

  • Methodological Answer : Contradictory solubility reports often arise from impurities or polymorphic forms. Systematic analysis includes:
  • Hansen Solubility Parameters : Compare experimental solubility in DMSO, THF, and chloroform against calculated values.
  • Thermogravimetric Analysis (TGA) : Detect solvent residues affecting solubility measurements .

Q. How can computational tools (e.g., molecular docking) predict the compound’s interaction with biological targets like enzymes?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with conserved active-site lysine residues (e.g., hydrolases), as the chloropyridazine moiety may act as a leaving group.
  • Docking Workflow :

Prepare ligand (compound) and receptor (e.g., ABHD12) structures using AutoDock Tools.

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15_{15}H21_{21}ClN4_4O3_3
Molecular Weight340.81 g/mol
CAS NumberEN300-744706
Purity (Typical)>95%

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductFormation CauseMitigation
De-esterified derivativeHydrolysis under acidic conditionsUse anhydrous solvents, inert gas
Piperidine dimerExcess base in coupling stepOptimize stoichiometry (1:1.1 ratio)

Critical Analysis of Contradictions

  • Molecular Weight Discrepancies : and report conflicting molecular weights (298.77 vs. 340.81 g/mol). This likely stems from differences in salt forms (e.g., hydrochloride vs. free base). Researchers must verify salt forms via elemental analysis .
  • Biological Activity : While suggests potential enzyme inhibition, notes no FDA approval for therapeutic use. Focus on in vitro mechanistic studies to avoid regulatory ambiguities .

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